molecular formula C20H16N2O2S B3837892 3-(2-methoxyphenyl)-2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acrylonitrile

3-(2-methoxyphenyl)-2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acrylonitrile

Cat. No. B3837892
M. Wt: 348.4 g/mol
InChI Key: MCWXKJOAMGBNOV-LFIBNONCSA-N
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Description

3-(2-methoxyphenyl)-2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acrylonitrile, also known as MTAT, is a compound that has been widely studied for its potential applications in various scientific fields. MTAT belongs to a class of compounds known as thiazole-based compounds, which have been shown to possess a range of biological activities. In

Mechanism of Action

The mechanism of action of 3-(2-methoxyphenyl)-2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acrylonitrile is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. 3-(2-methoxyphenyl)-2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acrylonitrile has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. 3-(2-methoxyphenyl)-2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acrylonitrile has also been shown to inhibit the activity of the protein kinase B (AKT) signaling pathway, which is involved in cell survival and proliferation.
Biochemical and Physiological Effects:
3-(2-methoxyphenyl)-2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acrylonitrile has been shown to possess a range of biochemical and physiological effects. In vitro studies have shown that 3-(2-methoxyphenyl)-2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acrylonitrile can inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and prostate cancer. 3-(2-methoxyphenyl)-2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acrylonitrile has also been shown to possess antimicrobial activity against various bacterial and fungal strains. In vivo studies have shown that 3-(2-methoxyphenyl)-2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acrylonitrile can reduce inflammation and pain in animal models of arthritis and colitis.

Advantages and Limitations for Lab Experiments

One advantage of 3-(2-methoxyphenyl)-2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acrylonitrile is its broad range of biological activities, which makes it a versatile compound for studying various biological processes. Another advantage of 3-(2-methoxyphenyl)-2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acrylonitrile is its relatively simple synthesis method, which allows for easy preparation of the compound. However, one limitation of 3-(2-methoxyphenyl)-2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acrylonitrile is its low yield, which can make large-scale synthesis challenging. Another limitation of 3-(2-methoxyphenyl)-2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acrylonitrile is its limited solubility in water, which can make it difficult to use in certain experimental systems.

Future Directions

There are several future directions for research on 3-(2-methoxyphenyl)-2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acrylonitrile. One direction is to further investigate the mechanism of action of 3-(2-methoxyphenyl)-2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acrylonitrile, particularly its interaction with various enzymes and signaling pathways. Another direction is to explore the potential of 3-(2-methoxyphenyl)-2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acrylonitrile as a drug candidate for the treatment of various diseases, including cancer and Alzheimer's disease. Additionally, further research is needed to optimize the synthesis method of 3-(2-methoxyphenyl)-2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acrylonitrile to improve its yield and scalability. Finally, there is potential for 3-(2-methoxyphenyl)-2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acrylonitrile to be used as a precursor for the synthesis of novel materials, which could have applications in various fields, including electronics and energy storage.

Scientific Research Applications

3-(2-methoxyphenyl)-2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acrylonitrile has been studied for its potential applications in various scientific fields, including medicinal chemistry, pharmacology, and materials science. In medicinal chemistry, 3-(2-methoxyphenyl)-2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acrylonitrile has been shown to possess anti-inflammatory, antimicrobial, and anticancer properties. In pharmacology, 3-(2-methoxyphenyl)-2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acrylonitrile has been studied for its potential as a drug candidate for the treatment of various diseases, including cancer and Alzheimer's disease. In materials science, 3-(2-methoxyphenyl)-2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acrylonitrile has been studied for its potential use as a precursor for the synthesis of novel materials.

properties

IUPAC Name

(E)-3-(2-methoxyphenyl)-2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N2O2S/c1-23-17-9-7-14(8-10-17)18-13-25-20(22-18)16(12-21)11-15-5-3-4-6-19(15)24-2/h3-11,13H,1-2H3/b16-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCWXKJOAMGBNOV-LFIBNONCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CSC(=N2)C(=CC3=CC=CC=C3OC)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)C2=CSC(=N2)/C(=C/C3=CC=CC=C3OC)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-3-(2-methoxyphenyl)-2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(2-methoxyphenyl)-2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acrylonitrile
Reactant of Route 2
Reactant of Route 2
3-(2-methoxyphenyl)-2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acrylonitrile
Reactant of Route 3
3-(2-methoxyphenyl)-2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acrylonitrile
Reactant of Route 4
3-(2-methoxyphenyl)-2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acrylonitrile

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